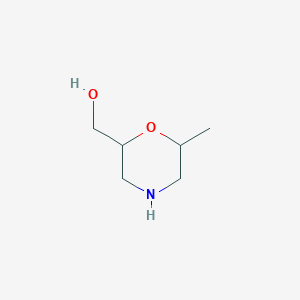

(6-Methylmorpholin-2-yl)methanol

Description

Significance of Substituted Morpholine (B109124) Derivatives in Contemporary Synthetic Research

Substituted morpholine derivatives are considered "privileged structures" in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine scaffold is versatile and readily accessible synthetically, allowing for its incorporation into a wide range of molecules. nih.gov This has led to their use in a variety of bioactive compounds and approved drugs. nih.govlifechemicals.com

The inclusion of a morpholine moiety can enhance a molecule's solubility, membrane permeability, and ability to interact with biological targets. mdpi.com These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. jchemrev.comnih.gov Furthermore, they are utilized in the agrochemical industry for their antifungal and antibacterial activities and serve as chiral auxiliaries in asymmetric synthesis. lifechemicals.com

Academic Relevance and Research Trajectories of (6-Methylmorpholin-2-yl)methanol

The academic interest in this compound stems from its role as a versatile intermediate in the synthesis of more complex molecules. Researchers are actively exploring its use as a chiral building block for the preparation of enantiomerically pure pharmaceutical compounds. evitachem.com Its specific stereoisomers, such as ((2S,6S)-6-methylmorpholin-2-yl)methanol and ((2R,6R)-6-methylmorpholin-2-yl)methanol, are of particular interest for their potential in creating targeted therapeutics. evitachem.comivychem.com

Current research is focused on developing efficient synthetic routes to access different stereoisomers of this compound and its derivatives. evitachem.com Additionally, studies are underway to investigate its application in asymmetric catalysis and as a ligand in coordination chemistry. The exploration of its biological activities and its potential as a precursor for novel therapeutic agents remains a significant area of investigation. evitachem.com For instance, it has been explored as a building block for compounds targeting the mTOR signaling pathway, which is crucial in cell growth and metabolism. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(6-methylmorpholin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUNMFUEXOEXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylmorpholin 2 Yl Methanol and Its Defined Stereoisomers

Foundational Synthetic Approaches to the Methylated Morpholine (B109124) Nucleus

The construction of the (6-Methylmorpholin-2-yl)methanol scaffold relies on established principles of heterocyclic chemistry, primarily centered on the formation of the morpholine ring. A common and foundational approach involves the cyclization of vicinal amino alcohols or their derivatives. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a prevalent structural motif in medicinal chemistry. chemenu.comresearchgate.net

A general, multi-step synthesis for a specific stereoisomer, ((2S,6S)-6-methylmorpholin-2-yl)methanol, illustrates this foundational strategy. evitachem.com The process typically begins with the formation of the core morpholine ring structure. One classical method is the reaction of a suitable diethanolamine (B148213) precursor with an agent like formaldehyde (B43269) in the presence of an acid catalyst to facilitate the ring closure. evitachem.com

Following the creation of the basic morpholine nucleus, subsequent functionalization introduces the required substituents. The methyl group at the 6-position can be installed through various methylation techniques. evitachem.com A common method involves using a methylating agent such as methyl iodide under basic conditions. evitachem.com The hydroxymethyl group at the 2-position is then introduced, for which a reaction with formaldehyde is a viable option. evitachem.com Finally, for purposes of purification or to enhance solubility, the compound may be converted into a salt, such as a hydrochloride salt, by treatment with the corresponding acid. evitachem.com

Alternative foundational strategies for forming the morpholine ring, which can be adapted for this specific target, include the cyclization of N-substituted diethanolamines or the reaction between an appropriate aziridine (B145994) and an epoxide, followed by further modifications.

Advanced Strategies for Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C2 and C6) means that it can exist as four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The synthesis of a single, defined stereoisomer requires advanced strategies that can control the three-dimensional arrangement of the atoms.

Enantioselective Pathways for Chiral Induction

Achieving enantioselectivity in the synthesis of chiral morpholines like this compound is critical for their application as chiral building blocks or in pharmaceuticals. evitachem.com Enantioselective total syntheses of complex natural products often pioneer innovative synthetic methodologies that can be applied to simpler, yet still challenging, targets. nih.gov

Several conceptual pathways can be envisioned for inducing chirality:

Use of a Chiral Pool: Starting the synthesis from a readily available, enantiomerically pure precursor. For instance, a chiral amino acid or amino alcohol can serve as the foundation, with its inherent stereocenter directing the stereochemistry of the newly formed ring.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This could be applied during the ring-forming step or in a key functionalization step. For example, an asymmetric reduction of a ketone precursor or an asymmetric alkylation could set one of the key stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, leaving the enantiomerically enriched product. This strategy is widely used in organic synthesis to produce enantiomerically pure compounds. evitachem.com

Diastereoselective Control in Multi-Step Syntheses

When constructing a molecule with multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents.

In the context of this compound, diastereoselectivity can be exerted during the cyclization step. For example, the intramolecular cyclization of a linear precursor containing both stereocenters, or the precursors to them, can proceed with high diastereoselectivity. The substituents on the acyclic chain can preferentially occupy pseudo-equatorial positions in the transition state of the cyclization, leading to a thermodynamically favored chair-like conformation and thus a specific diastereomer.

A plausible diastereoselective strategy involves a cascade reaction sequence, such as a Michael-aldol reaction, to construct a highly substituted precursor that can then be converted to the desired morpholine. nih.gov For instance, a conjugate addition to an α,β-unsaturated system followed by an intramolecular cyclization can set the relative stereochemistry of the substituents. nih.gov The development of diastereoselective enolate alkylation using hydrogen borrowing catalysis also presents a powerful tool for creating β-branched carbonyl compounds, a strategy that could be adapted to set the stereocenters in a precursor to the target molecule. ox.ac.uk

Mechanistic Investigations in the Synthesis of this compound

Understanding the reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel, more efficient ones. For a molecule like this compound, several modern catalytic strategies offer elegant and atom-economical pathways, with their mechanisms being a subject of active investigation.

Catalytic Strategies Utilizing Hydrogen Borrowing Mechanisms

The "borrowing hydrogen" (BH) or "hydrogen transfer" catalytic cycle is a powerful and green strategy for forming C-N and C-C bonds. nih.govcardiff.ac.uk This methodology allows commodity alcohols to be used as alkylating agents, with water being the only byproduct. nih.govcardiff.ac.uk The general mechanism involves three key stages:

Dehydrogenation: A transition-metal catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from a substrate alcohol, oxidizing it in situ to a reactive carbonyl intermediate (an aldehyde or ketone). nih.govresearchgate.net

Intermediate Reaction: This electrophilic intermediate reacts with a nucleophile. For instance, in an N-alkylation reaction, the aldehyde condenses with an amine to form an imine. nih.gov

Hydrogenation: The metal-hydride species, which "borrowed" the hydrogen in the first step, then reduces the intermediate (e.g., the imine), returning the hydrogen to complete the catalytic cycle and yield the final alkylated product. nih.gov

This approach is highly effective for the N-alkylation of amines and can be applied to the synthesis of the methylated morpholine nucleus. researchgate.net For example, a diol could be reacted with an amino alcohol in a process where one of the alcohol groups is transiently oxidized to an aldehyde, which then participates in ring formation before being reduced. Similarly, methanol (B129727) itself can be used as a C1 building block for methylation in a BH process, providing an alternative to traditional, more toxic methylating agents like methyl iodide. cardiff.ac.uknih.gov

Table 1: Conceptual Steps in a Hydrogen Borrowing Synthesis of a Substituted Morpholine

| Step | Process | Reactants | Intermediate | Catalyst Role |

| 1 | Dehydrogenation | Amino alcohol, Diol | Amino-aldehyde, Metal Hydride | Extracts H₂ from diol |

| 2 | Condensation/Cyclization | Amino-aldehyde | Cyclic iminium ion | None (Spontaneous) |

| 3 | Hydrogenation | Cyclic iminium ion | Substituted Morpholine | Returns H₂ to the iminium ion |

Exploration of Multicomponent Reaction Sequences and Cascade Transformations

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.govnih.gov This approach offers remarkable efficiency, atom economy, and the ability to rapidly build molecular complexity, making it a powerful tool in drug discovery and organic synthesis. nih.govrsc.org

The synthesis of the morpholine ring is amenable to MCR strategies. A notable example is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. This reaction has been successfully applied to the diastereoselective synthesis of morpholinone derivatives, which are close relatives of the target molecule and can serve as valuable intermediates. nih.gov

A hypothetical MCR for this compound could involve the reaction of a suitable amino alcohol, an aldehyde, and another functionalized component in a one-pot process to assemble the core structure with the desired substituents in a single, efficient step. Such cascade transformations, where the product of one reaction becomes the substrate for the next in the same pot, represent the pinnacle of synthetic efficiency and are an active area of research for constructing complex heterocyclic systems. rsc.org

Optimization of Synthetic Protocols for Research-Scale Production Efficiency

The efficient synthesis of complex molecules like this compound and its stereoisomers is crucial for advancing research and development in medicinal chemistry and materials science. For research-scale production, an optimized synthetic protocol is characterized by high yields, excellent stereocontrol, operational simplicity, mild reaction conditions, and the use of readily available, cost-effective starting materials. Various strategies have been developed to improve the synthesis of substituted morpholines, focusing on catalytic systems and novel reaction pathways to enhance efficiency.

Recent advancements have moved beyond traditional multi-step, often low-yielding methods, towards more sophisticated and efficient protocols. Key areas of optimization include the development of novel catalytic systems that promote cyclization with high diastereoselectivity and the use of strategic bond-forming reactions to construct the morpholine core in a controlled manner.

Catalytic Approaches to Efficient Morpholine Synthesis

Indium(III)-Catalyzed Reductive Etherification

An efficient and highly diastereoselective method for synthesizing 2,6-disubstituted morpholines has been developed utilizing an intramolecular reductive etherification reaction catalyzed by indium(III) bromide (InBr₃). oup.com This approach demonstrates broad functional group compatibility and proceeds under mild catalytic conditions. oup.com The reaction constructs the morpholine ring with good to excellent yields and a high degree of stereocontrol, favoring the formation of cis-isomers. oup.com The tolerance for various nitrogen-protecting groups, such as Boc, Cbz, and Fmoc, makes this method particularly versatile for research applications. oup.com

Table 1: Indium(III)-Catalyzed Synthesis of cis-2,6-Disubstituted Morpholines

| Entry | R¹ Substituent | R² Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Me | Ph | 89 | >20:1 |

| 2 | Me | 4-MeO-Ph | 92 | >20:1 |

| 3 | Me | 4-F-Ph | 81 | >20:1 |

| 4 | i-Pr | Ph | 85 | >20:1 |

Data sourced from research on indium(III)-catalyzed reductive etherification. oup.com

Iron(III)-Catalyzed Diastereoselective Synthesis

Iron(III) catalysis provides another effective route for the diastereoselective synthesis of 2,6-disubstituted morpholines. thieme-connect.com This method utilizes the reaction of 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. The cyclization can proceed via either C–O or C–N bond formation, and a thermodynamic equilibrium is believed to favor the formation of the more stable cis diastereoisomer as the major product. thieme-connect.com This iron-catalyzed approach is noted for its operational simplicity and the use of an inexpensive and environmentally benign metal catalyst. thieme-connect.comorganic-chemistry.org

Palladium-Catalyzed Carboamination

Palladium-catalyzed reactions have also been applied to the asymmetric synthesis of cis-2,6-disubstituted piperazines, and similar strategies are applicable to morpholine construction. nih.gov A key step involves the Pd-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. This modular approach allows for significant variation in the substituents on the morpholine ring. nih.gov While sometimes requiring multi-step preparation of the starting materials, the palladium-catalyzed cyclization itself can be highly efficient. nih.gov

Phase Transfer Catalysis for Enantiopure Morpholines

A novel and high-yielding synthesis of enantiomerically pure 2,6-disubstituted morpholines has been achieved using solid-liquid phase transfer catalysis (SL-PTC). colab.ws This method involves the regioselective cyclization of diols, which are prepared through the ring-opening of commercially available chiral epoxides. colab.ws The use of phase transfer catalysis facilitates the reaction, often leading to high yields and preserving the stereochemical integrity of the starting materials, making it a practical approach for obtaining specific stereoisomers. colab.ws

Comparative Overview of Optimized Methodologies

The optimization of synthetic protocols is a continuous effort in organic chemistry. For the research-scale production of this compound and its analogues, the choice of method depends on the desired stereochemistry, available resources, and the scale of the synthesis. Catalytic methods, particularly those using indium and iron, offer efficient and highly diastereoselective routes to cis-2,6-disubstituted morpholines from acyclic precursors.

Table 2: Comparison of Optimized Synthetic Strategies for Disubstituted Morpholines

| Methodology | Catalyst/Reagent | Key Features | Typical Yields | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular Reductive Etherification | InBr₃ | Mild conditions, high functional group tolerance | Good to Excellent (81-92%) | High (cis favored) | oup.com |

| Diastereoselective Cyclization | Fe(III) salts | Inexpensive catalyst, thermodynamic control | Good | High (cis favored) | thieme-connect.com |

| Phase Transfer Catalysis (PTC) | SL-PTC | High yields, enantiopure products from chiral epoxides | High | Excellent (regioselective) | colab.ws |

| Palladium-Catalyzed Carboamination | Pd(0) complexes | Modular approach, versatile for substituent variation | Moderate to Good | Stereocontrolled | nih.gov |

These advanced synthetic strategies represent significant improvements in efficiency, providing researchers with reliable and scalable methods to access complex morpholine derivatives for further investigation and application.

Advanced Spectroscopic and Analytical Characterization of 6 Methylmorpholin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms.

The ¹H NMR spectrum of (6-Methylmorpholin-2-yl)methanol is anticipated to provide key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. A patent document has noted the acquisition of a 400 MHz ¹H NMR spectrum for ((2R,6R)-6-methylmorpholin-2-yl)methanol in deuterated methanol (B129727) (METHANOL-d4), though the specific spectral data were not reported.

Based on the structure, which features a morpholine (B109124) ring substituted with a methyl group at the C6 position and a hydroxymethyl group at the C2 position, a complex but interpretable spectrum is expected. The morpholine ring typically adopts a chair conformation, leading to distinct axial and equatorial protons, which may or may not be resolved depending on the solvent and temperature.

The expected signals would include:

A doublet for the methyl protons (CH₃) at the C6 position, coupled to the adjacent methine proton.

A multiplet for the methine proton at C6.

A multiplet for the methine proton at C2.

A pair of doublets of doublets for the two diastereotopic protons of the hydroxymethyl group (-CH₂OH), coupled to each other (geminal coupling) and to the C2 methine proton.

Complex multiplets for the four methylene (B1212753) protons on the morpholine ring (at C3 and C5).

A broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent protons.

A signal for the amine (N-H) proton.

The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms in the ring. Protons on carbons adjacent to the oxygen (C2 and C6) and nitrogen (C3 and C5) are expected to be deshielded and appear at a lower field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| CH₃- (on C6) | 1.0 - 1.3 | Doublet (d) |

| -CH- (on C6) | 3.4 - 3.8 | Multiplet (m) |

| -CH- (on C2) | 3.6 - 4.0 | Multiplet (m) |

| -CH₂- (on C3 and C5) | 2.5 - 3.2 | Multiplet (m) |

| -CH₂OH (on C2) | 3.5 - 3.9 | Multiplet (m) |

| -OH | Variable, broad | Singlet (s, broad) |

| -NH- | Variable, broad | Singlet (s, broad) |

Note: These are estimated values based on general ranges for substituted morpholines and alcohols. openstax.orglibretexts.orglibretexts.orgchegg.com Actual values can vary based on solvent, concentration, and specific stereoisomer.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the molecule, assuming the cis or trans isomers are not present as a mixture.

The chemical shifts would be influenced by the neighboring heteroatoms:

Carbons bonded to the oxygen atom (C2 and C6) would appear significantly downfield.

Carbons bonded to the nitrogen atom (C3 and C5) would also be downfield, but typically to a lesser extent than those bonded to oxygen.

The methyl carbon (CH₃) would be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃- (on C6) | 15 - 25 |

| -CH₂- (on C3 and C5) | 45 - 55 |

| -CH₂OH (on C2) | 60 - 70 |

| -CH- (on C2) | 70 - 80 |

| -CH- (on C6) | 70 - 80 |

Note: These are estimated values based on data for similar heterocyclic systems. nih.govresearchgate.networktribe.com The exact chemical shifts for C2 and C6, as well as C3 and C5, may differ based on the stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the compound's connectivity and relative stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. researchgate.net Key correlations would be expected between the C6-H proton and the C6-CH₃ protons, as well as the C6-H and the adjacent C5 methylene protons. Similarly, correlations would be seen between the C2-H proton and the protons of the hydroxymethyl group, and between the C2-H and the C3 methylene protons. This would confirm the connectivity within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.ch An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, for instance, confirming which proton signals correspond to the C2, C3, C5, C6, methyl, and hydroxymethyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are in close proximity. This is particularly useful for determining the stereochemistry of the substituents on the morpholine ring. For example, in a cis-2,6-disubstituted morpholine, a NOE would be expected between the axial protons at C2 and C6. The presence or absence of specific NOEs between the methyl group protons and the hydroxymethyl group protons would help to confirm their relative orientation (cis or trans).

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibration of the hydroxyl group (-OH), which is typically broadened by intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.comquimicaorganica.org

N-H Stretching: A moderate absorption band for the N-H stretching of the secondary amine should appear in the 3300-3500 cm⁻¹ region, which might be obscured by the broad O-H band.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ range. researchgate.net

N-H Bending: The N-H bending vibration is anticipated to cause an absorption in the 1550-1650 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the primary alcohol (C-CH₂OH) would likely appear around 1050 cm⁻¹, while the C-O-C stretch of the morpholine ether linkage would be observed in the 1100-1150 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Amine (-NH-) | N-H Stretch | 3300 - 3500 | Medium |

| Alkyl (CH₃, CH₂, CH) | C-H Stretch | 2850 - 3000 | Strong |

| Amine (-NH-) | N-H Bend | 1550 - 1650 | Medium |

| Ether (C-O-C) | C-O Stretch | 1100 - 1150 | Strong |

| Primary Alcohol (C-OH) | C-O Stretch | ~1050 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like O-H and C-O give strong IR signals, more symmetric and less polar bonds often produce strong Raman signals.

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ region are expected to be prominent in the Raman spectrum. researchgate.net

Ring Vibrations: The morpholine ring breathing and deformation modes would give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹). scielo.org.mx These are often more distinct in the Raman spectrum than in the IR. americanpharmaceuticalreview.com

C-C and C-O Stretching: The C-C and C-O stretching vibrations will also be present, providing a complementary pattern to the IR spectrum. The symmetric C-O-C stretch is often a strong Raman band.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. mdpi.com

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₆H₁₃NO₂), the theoretical monoisotopic mass is 131.09463 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. acs.org

In addition to the molecular ion, HRMS can identify various adducts formed in the ion source. Public databases provide predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, for different adducts of this compound. uni.lu This data can further aid in the identification of the compound in complex mixtures.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 132.10192 | 128.2 |

| [M+Na]⁺ | 154.08386 | 133.9 |

| [M+K]⁺ | 170.05780 | 133.4 |

| [M+NH₄]⁺ | 149.12846 | 146.2 |

| [M+H-H₂O]⁺ | 114.09190 | 122.5 |

| [M-H]⁻ | 130.08736 | 127.8 |

| [M+HCOO]⁻ | 176.09284 | 144.6 |

| [M+CH₃COO]⁻ | 190.10849 | 165.8 |

| Data sourced from predicted values for the ((2s,6r)-6-methylmorpholin-2-yl)methanol (B2473221) isomer. uni.lu CCS values are calculated. |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. chemrxiv.org While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on its chemical structure.

Upon collision-induced dissociation (CAD), the protonated molecule [M+H]⁺ (m/z 132.1) would likely undergo fragmentation through several key pathways:

Loss of Water: A common fragmentation for alcohols, leading to the formation of a fragment ion at m/z 114.1 ([M+H-H₂O]⁺).

Loss of the Hydroxymethyl Group: Cleavage of the C2-CH₂OH bond would result in the loss of a 31 Da neutral fragment (CH₂O or CH₃O•), yielding an ion at m/z 101.0.

Ring Cleavage: The morpholine ring can undergo characteristic cleavage patterns. A common route involves the breaking of the C-O and C-C bonds adjacent to the nitrogen atom. This can lead to a variety of smaller fragment ions that provide information about the core structure and the position of the substituents. For instance, cleavage across the C2-C3 and C5-C6 bonds could occur.

Loss of the Methyl Group: While less common as an initial step, the loss of a methyl radical (15 Da) is also a possible fragmentation pathway.

The analysis of these fragmentation patterns allows for the confirmation of the morpholine core, the presence and location of the methyl and hydroxymethyl substituents, and helps to distinguish it from structural isomers. nih.gov

Chiroptical Techniques for Absolute and Relative Stereochemical Assignment

As this compound possesses two stereocenters (at C2 and C6), it can exist as four possible stereoisomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute and relative stereochemistry of these isomers. libretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve is characteristic of a specific enantiomer. In regions where the molecule does not absorb light, a plain curve is observed. However, near an absorption band of a chromophore, the curve becomes anomalous, exhibiting peaks and troughs known as a Cotton effect. biologic.netslideshare.net

For this compound, the chromophores present (C-O, C-N) absorb in the far-UV region. An ORD analysis would provide a spectrum that is the unique "fingerprint" for each enantiomer. By comparing the experimental ORD curve to those of reference compounds with known stereochemistry or to theoretical calculations, the absolute configuration of a specific isomer of this compound can be determined. wikipedia.org

Circular Dichroism (CD) spectroscopy is a related and often complementary technique that measures the difference in absorption between left and right circularly polarized light as a function of wavelength. libretexts.org An optically active molecule will absorb one of the circularly polarized components more strongly than the other, resulting in a CD signal. creative-biostructure.com

CD spectroscopy is highly sensitive to the three-dimensional structure of chiral molecules. libretexts.org Each enantiomer of this compound would produce a CD spectrum that is an exact mirror image of its corresponding enantiomer. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of atoms around the stereocenters. For small chiral amines and alcohols, CD spectroscopy can be a powerful tool for assigning the absolute configuration by applying empirical rules (like the Octant Rule for ketones, with analogies for other groups) or by comparing the experimental spectrum with quantum chemical predictions. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule, thereby offering an unambiguous depiction of its solid-state conformation.

For this compound, a single-crystal X-ray diffraction experiment would first require growing a suitable single crystal of one of its stereoisomers. The analysis of the diffraction pattern would yield the precise coordinates of each atom in the crystal lattice. This information confirms the molecular connectivity and reveals the conformation of the morpholine ring (typically a chair conformation), including the orientation of the methyl and hydroxymethyl substituents (axial or equatorial). cdnsciencepub.com Furthermore, for a non-centrosymmetric space group, the analysis can determine the absolute configuration of the molecule without ambiguity. mdpi.com

While a published crystal structure for this compound was not identified, the analysis would yield the parameters shown in the example table below.

Table 2: Example Crystallographic Data Parameters Determined by X-ray Diffraction

| Parameter | Description | Example Data (for an illustrative compound) researchgate.net |

| Crystal system | The symmetry class of the crystal lattice. | Triclinic |

| Space group | The group of symmetry operations of the crystal. | P-1 |

| Unit-cell dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a=10.59 Å, b=10.83 Å, c=12.50 Åα=73.69°, β=88.57°, γ=60.86° |

| Volume (V) | The volume of the unit cell. | 1191.7 ų |

| Z | The number of molecules per unit cell. | 2 |

| Calculated density (Dx) | The theoretical density of the crystal. | 1.393 Mg/m³ |

| Final R indices | Indicators of the quality of the structural model fit to the experimental data. | R1, wR2 |

| This table is for illustrative purposes only and shows the type of data obtained from an X-ray crystallography experiment. The example data corresponds to a different molecule. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the direct detection and characterization of molecules or molecular fragments containing one or more unpaired electrons, known as radical species. EPR spectroscopy is exceptionally sensitive to the local environment of the unpaired electron, providing detailed information on the structure, dynamics, and electronic properties of paramagnetic species.

In the context of this compound, EPR spectroscopy would be an invaluable tool for investigating its behavior under conditions that might lead to the formation of radical intermediates. For instance, studies on the oxidation, radiolysis, or interaction with other radical species could generate a this compound-derived radical.

The most common method to study a diamagnetic molecule like this compound via EPR is through spin labeling. This involves attaching a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), to the molecule. nih.gov The resulting EPR spectrum of the spin-labeled compound would be highly sensitive to the rotational motion and local environment of the label, providing insights into the dynamics of the this compound moiety. mdpi.comresearchgate.net

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), providing information about the atoms in the vicinity of the unpaired electron and the delocalization of the spin density. nih.govhuntsman.com

Illustrative EPR Data for a Hypothetical this compound-Nitroxide Adduct

The following table presents hypothetical EPR spectral parameters for a nitroxide spin probe attached to this compound, illustrating the type of data that would be obtained from such an experiment.

| Parameter | Illustrative Value | Information Gained |

| g-factor (isotropic) | 2.0058 | Provides information about the electronic structure of the nitroxide radical in the molecular environment. |

| ¹⁴N Hyperfine Coupling Constant (A_iso) | 15.8 G (Gauss) | Reflects the polarity of the local environment around the nitroxide label. |

| Rotational Correlation Time (τc) | 0.5 ns | Indicates the mobility of the spin label, which is related to the dynamics of the this compound molecule. |

This table contains illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.

Analysis of the EPR lineshape and the values of these parameters under varying conditions (e.g., temperature, solvent polarity) would yield a detailed picture of the molecular dynamics and interactions of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of a compound. The output of a TGA experiment is a thermogram, which plots mass loss versus temperature.

For this compound, a TGA analysis would provide critical information about its stability at elevated temperatures, the temperature at which decomposition begins (onset temperature), the rate of decomposition, and the mass of any residual material. This is particularly relevant for applications where the compound might be subjected to high temperatures, such as in certain chemical synthesis processes or material formulations. The thermal stability of morpholine and its derivatives is a subject of interest, for example, in their use as corrosion inhibitors in steam systems where they are exposed to high temperatures. nih.gov

The thermal decomposition of morpholine itself has been studied, showing that it degrades at elevated temperatures, with the degradation rate being influenced by factors such as the presence of CO₂. rsc.org The substitution on the morpholine ring, such as the methyl and methanol groups in this compound, would be expected to influence its thermal stability. Generally, alkyl substitution can affect thermal stability, though the specific effects depend on the nature and position of the substituent. researchgate.net

Illustrative TGA Data for this compound

The table below presents a hypothetical thermal decomposition profile for this compound as would be determined by TGA.

| Parameter | Illustrative Value | Significance |

| Onset Decomposition Temperature (T_onset) | 210 °C | The temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | 235 °C | The temperature at which the rate of mass loss is highest, as determined from the peak of the derivative thermogravimetry (DTG) curve. |

| Total Mass Loss | 98% | The percentage of the initial mass lost during heating, indicating near-complete volatilization or decomposition. |

| Residual Mass at 600 °C | 2% | The amount of non-volatile residue remaining after the primary decomposition stages. |

This table contains illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.

By analyzing the TGA curve, one could determine the temperature range over which this compound is stable and characterize its decomposition kinetics. This information is crucial for establishing safe handling and processing temperatures for this compound.

Computational and Theoretical Investigations of 6 Methylmorpholin 2 Yl Methanol

Quantum Chemical Calculations for Mechanistic Insights and Predictive Modeling

Beyond DFT, other quantum chemical methods can provide deeper insights. For instance, analyzing the molecular orbitals (HOMO and LUMO) helps predict reactivity. The distribution of electrostatic potential on the molecular surface can indicate sites for nucleophilic or electrophilic attack. researchgate.net

Predictive models can be built from these calculations. For example, Quantitative Structure-Activity Relationship (QSAR) models correlate computed electronic properties with observed biological activity, a common practice in drug design. researchgate.net For (6-Methylmorpholin-2-yl)methanol, which serves as a building block for pharmaceuticals, such models could predict the biological efficacy of its derivatives. evitachem.com

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the molecule itself, molecular dynamics (MD) simulations are used to study how it moves and interacts with its environment over time. youtube.comrowan.edu An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (like water) and calculating the forces between all atoms using a classical force field.

By solving Newton's equations of motion over thousands of steps, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute. The hydrogen-bonding capabilities of the morpholine's oxygen and nitrogen atoms, as well as the hydroxyl group, would be of particular interest.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Interactions with Biomolecules: If placed in a system with a protein, MD can simulate the binding process, revealing key intermolecular interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. rowan.edu

Applications of 6 Methylmorpholin 2 Yl Methanol in Advanced Chemical Research

Chiral Building Block in Complex Molecular Synthesis

The inherent chirality and bifunctional nature of (6-methylmorpholin-2-yl)methanol render it an important starting material in stereoselective synthesis. Its defined stereocenters can be transferred to more complex products, avoiding the need for challenging resolution steps or asymmetric syntheses later in a reaction sequence.

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Chiral morpholines, such as this compound and its derivatives, are key intermediates in the synthesis of these complex molecules. rsc.org Asymmetric hydrogenation of unsaturated morpholines is one established method to produce a variety of 2-substituted chiral morpholines, which can then be converted into key intermediates for bioactive compounds. rsc.org

A prominent example of a complex therapeutic agent built upon a morpholine core is Aprepitant, a neurokinin 1 (NK1) receptor antagonist used to prevent nausea and vomiting. tandfonline.comwikipedia.org The synthesis of Aprepitant is a significant undertaking in process chemistry due to its three contiguous stereocenters. tandfonline.com Efficient synthetic routes rely on the construction of a key chiral morpholine intermediate. researchgate.net One strategy involves a Lewis acid-mediated coupling of an enantiopure alcohol with an activated 1,4-oxazin-3-one, followed by a series of stereocontrolled transformations to build the final substituted morpholine structure. acs.org While not starting directly from this compound, these syntheses underscore the critical role of chiral morpholine frameworks as foundational building blocks for intricate, commercially significant pharmaceuticals.

The table below outlines a synthetic sequence for a key chiral intermediate of Aprepitant, highlighting the steps involved in creating the functionalized morpholine core.

| Step | Starting Material | Reaction | Product | Yield | Reference |

| 1 | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Cyclization | 3-(4-Fluorophenyl)morpholin-2-one | 85% | tandfonline.com |

| 2 | 3-(4-Fluorophenyl)morpholin-2-one | Hydrogenation | (±)-3-(4-Fluorophenyl)morpholin-2-one | 92% | tandfonline.com |

| 3 | (±)-3-(4-Fluorophenyl)morpholin-2-one | Resolution | (S)-3-(4-Fluorophenyl)morpholin-2-one | 35% | tandfonline.com |

Peptidomimetics are compounds designed to mimic or block the biological function of peptides. The morpholine scaffold is frequently incorporated into such designs to impart conformational rigidity and improve pharmacokinetic properties. The synthesis of single-enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of serotonin (B10506) and noradrenaline reuptake demonstrates the value of chiral morpholines in creating stereospecific structures with precise biological targets. nih.gov The structure-activity relationship in these compounds is heavily dependent on both the stereochemistry and the substitution pattern on the aromatic rings, highlighting the need for enantiomerically pure building blocks. nih.gov

Bio-inspired synthesis seeks to create complex molecules with specific functions by drawing inspiration from natural systems. While direct applications of this compound in mimicking enzyme active sites are not widely documented, its use in constructing molecules that interact with biological systems falls under this broad category. The synthesis of chiral alkoxymethyl morpholine analogs as potent and selective dopamine (B1211576) D4 receptor antagonists is one such example. nih.gov These frameworks are designed to fit precisely into biological receptors, a goal inspired by the high specificity of natural ligand-receptor interactions.

Similarly, the creation of metal-organic frameworks (MOFs) for catalysis is a field that often draws biological inspiration. nih.govescholarship.org Researchers have designed MOFs with imidazole-bearing ligands to mimic the copper-histidine coordination found in the active site of particulate methane (B114726) monooxygenase (pMMO), an enzyme that selectively oxidizes methane to methanol (B129727). nih.govberkeley.eduosti.gov Although these specific examples use imidazole (B134444) rather than morpholine, they illustrate the principle of using strategically functionalized heterocyclic ligands to create advanced, bio-inspired catalytic systems.

Functionality in Asymmetric Catalysis

The chiral environment provided by this compound and its derivatives can be harnessed to influence the stereochemical outcome of chemical reactions. This has led to their exploration as both ligands for metal catalysts and as core structures for organocatalysts.

Chiral ligands are essential components in asymmetric transition-metal catalysis, where they transfer stereochemical information from the catalyst to the product. Morpholine derivatives have been utilized as ligands and modifiers in catalytic systems. For instance, modifying a palladium catalyst on an alumina (B75360) support with morpholine was shown to significantly enhance the selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline by suppressing the undesired dehalogenation side reaction. mdpi.com This demonstrates that the morpholine moiety can effectively modulate the electronic and steric properties of a metal center to control reaction pathways. mdpi.com While this specific study did not use a chiral morpholine for asymmetric induction, it establishes the utility of the morpholine scaffold in ligand design. General reviews have also noted the application of morpholines as ligands in the asymmetric addition of organozinc compounds to aldehydes. researchgate.net

Organocatalysis, which uses small organic molecules to catalyze reactions, has become a major pillar of asymmetric synthesis. Chiral secondary amines, particularly those based on a pyrrolidine (B122466) ring like proline, are highly effective organocatalysts that operate via enamine or iminium ion intermediates.

Recently, researchers have explored chiral morpholine-based amino acids as a new class of organocatalysts. frontiersin.org The performance of morpholine in enamine catalysis has historically been considered limited due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the corresponding enamine. frontiersin.org However, a study on new β-amino acid organocatalysts with a morpholine core found them to be highly efficient for the 1,4-addition (conjugate addition) of aldehydes to nitroolefins. The presence of a carboxylic acid group in the β-position to the morpholine nitrogen was crucial for achieving high reactivity and stereoselectivity. frontiersin.org

The table below summarizes the performance of a morpholine-based organocatalyst in the reaction between propanal and β-nitrostyrene, showcasing its effectiveness.

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

| Morpholine β-Amino Acid | 5 | 24 | 99 | 97:3 | 90 | frontiersin.org |

These findings demonstrate that despite previous assumptions, appropriately designed morpholine-based organocatalysts can provide excellent yields and high levels of stereocontrol, opening a new avenue for this unexploited class of catalysts. frontiersin.org

Contributions to Materials Science Research

The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry due to its favorable properties. nih.gov In materials science, morpholine derivatives are increasingly explored for creating advanced materials with tailored properties. e3s-conferences.org The application of these derivatives as curing agents, stabilizers, and cross-linking agents in polymer production is a promising area of research. e3s-conferences.org

The integration of this compound into polymer chains can impart specific functionalities, leading to materials with tailored thermal, mechanical, and biodegradable properties. The hydroxyl and secondary amine groups present in the molecule serve as reactive sites for polymerization reactions.

One of the key areas where morpholine derivatives have shown significant promise is in the synthesis of biodegradable polymers like poly(ester amide)s (PEAs). researchgate.net These polymers are synthesized through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. acs.orgnih.gov While not a direct application of this compound, this highlights the utility of the morpholine core in creating degradable polymers suitable for biomedical applications. The presence of both ester and amide linkages in PEAs provides a balance of properties from both polyesters and polyamides. nih.gov

The di-functional nature of this compound makes it a potential candidate as a monomer or a chain extender in the synthesis of polyurethanes and polyesters. The hydroxyl group can react with isocyanates or carboxylic acid derivatives, while the secondary amine can also participate in these reactions or be used for post-polymerization modification. The chiral nature of the monomer could also be exploited to create polymers with specific optical properties or for use in chiral separations.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Monomer/Precursor | Potential Properties |

|---|---|---|

| Poly(ester amide)s | Morpholine-2,5-dione derivatives | Biodegradability, good thermal and mechanical properties. researchgate.netnih.gov |

| Polyurethanes | This compound as a chain extender | Enhanced thermal stability, specific mechanical properties. |

| Polyesters | This compound as a diol monomer | Introduction of chirality, potential for modified degradation profiles. whiterose.ac.uk |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green solvents" and functional materials due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.net Morpholinium-based ionic liquids have been synthesized and investigated for various applications, including as potent antibiofilm agents. researchgate.netnih.gov

The synthesis of morpholinium ILs typically involves the quaternization of the nitrogen atom in the morpholine ring. researchgate.net this compound can serve as a versatile precursor for a new family of functionalized ionic liquids. The secondary amine can be alkylated to form the morpholinium cation, while the hydroxyl group can be retained or further functionalized.

For instance, the hydroxyl group could be esterified or etherified to introduce additional functionalities into the cation, creating task-specific ionic liquids. This allows for the fine-tuning of the IL's properties, such as its solvency, viscosity, and interaction with other molecules. The chirality of the parent molecule can also be transferred to the ionic liquid, opening up possibilities for its use in asymmetric synthesis or chiral recognition.

Table 2: Potential Ionic Liquid Cations Derived from this compound

| Cation Structure | Potential Functionalization | Potential Applications |

|---|---|---|

| N-alkylated this compound | Simple alkylation of the secondary amine. | General purpose ionic liquids, phase-transfer catalysts. researchgate.net |

| Ether-functionalized morpholinium cation | Reaction at the hydroxyl group to form an ether linkage. | Task-specific solvents, extraction agents. |

| Ester-functionalized morpholinium cation | Esterification of the hydroxyl group. | Biodegradable ionic liquids, components in electrolyte solutions. |

The development of functional materials from this compound extends beyond ionic liquids. The molecule can act as a building block for the synthesis of various specialty chemicals. evitachem.com Its ability to form salts with inorganic and organic acids, undergo alkylation, and react with ethylene (B1197577) oxide and ketones makes it a versatile intermediate in organic synthesis. chemenu.com

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Scalable and Sustainable Production

The demand for enantiomerically pure compounds like (6-Methylmorpholin-2-yl)methanol necessitates the development of manufacturing processes that are not only economically viable on a large scale but also environmentally responsible. Future synthetic strategies are expected to pivot towards green chemistry principles to minimize waste and energy consumption. numberanalytics.comnumberanalytics.com

One of the most promising approaches is the adoption of flow chemistry . This technique, which involves the continuous movement of reagents through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. seqens.comthepharmamaster.com Such control can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions. thepharmamaster.com For the synthesis of this compound, flow chemistry could streamline the multi-step process, integrating reactions and purifications into a single, automated system, thereby reducing manual handling and potential for error. chemicalindustryjournal.co.ukaurigeneservices.com This approach is well-suited for the large-scale, efficient production required for pharmaceutical intermediates. seqens.comasynt.com

Biocatalysis represents another frontier for the sustainable synthesis of chiral morpholines. The use of enzymes, such as imine reductases (IREDs), can facilitate highly enantioselective transformations under mild reaction conditions. digitellinc.com Research into developing specific biocatalysts for the synthesis of this compound could offer a greener alternative to traditional chemical methods, which often rely on stoichiometric amounts of chiral auxiliaries or expensive metal catalysts. nih.gov The development of a biocatalytic route has already been successfully applied to the synthesis of other morpholine (B109124) derivatives, demonstrating its potential for producing high-purity chiral intermediates on a large scale. digitellinc.com

Furthermore, the application of microwave-assisted synthesis and the use of alternative, greener solvents are gaining traction in heterocyclic chemistry. rasayanjournal.co.innih.govrsc.org Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. rasayanjournal.co.in The exploration of these techniques for the synthesis of this compound could lead to more efficient and environmentally benign production methods.

| Strategy | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced control, safety, scalability, and potential for automation. seqens.comthepharmamaster.comchemicalindustryjournal.co.uk |

| Biocatalysis | High enantioselectivity, mild reaction conditions, and reduced environmental impact. digitellinc.comnih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and potential for solvent-free reactions. rasayanjournal.co.inrsc.org |

| Green Solvents | Reduced toxicity and environmental footprint compared to traditional organic solvents. numberanalytics.com |

Advanced Characterization Methodologies for Enhanced Structural and Dynamic Insights

Given that this compound is a chiral molecule, possessing distinct stereoisomers, the precise determination of its three-dimensional structure is paramount for its application, particularly in pharmaceuticals where stereochemistry dictates biological activity. While standard analytical techniques provide basic structural information, advanced methodologies are required for a deeper understanding of its conformational dynamics and absolute configuration.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. wikipedia.orgnumberanalytics.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its stereochemistry. wikipedia.org By comparing experimentally obtained VCD spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration of a specific enantiomer of this compound can be definitively assigned. wikipedia.orgmdpi.com This technique is particularly valuable for complex molecules where traditional methods like X-ray crystallography are not feasible. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance (NMR) techniques, including multidimensional NMR and the use of chiral solvating agents, can also provide detailed insights into the conformational preferences and intermolecular interactions of this compound. These methods can help elucidate the molecule's dynamic behavior in different solvent environments, which is crucial for understanding its reactivity and biological interactions.

Novel Computational Approaches for Predictive Design and Discovery

The role of computational chemistry in modern drug discovery and materials science is rapidly expanding. For this compound and its derivatives, in silico methods offer a powerful toolkit for predicting properties, designing novel compounds, and understanding their mechanisms of action.

Machine learning (ML) is emerging as a transformative tool in chemical research. nih.govnih.gov ML models can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and pharmacokinetic profiles of new molecules. nih.govchemrxiv.org For instance, ML algorithms could be used to design novel derivatives of this compound with enhanced inhibitory activity against specific biological targets. nih.govresearchgate.net This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. bohrium.com

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its derivatives interact with biological macromolecules, such as enzymes or receptors. rsc.org These simulations can reveal the key binding interactions and conformational changes that occur upon binding, offering valuable insights for the rational design of more potent and selective inhibitors. rsc.orgresearchgate.net Such in silico studies have been successfully applied to other morpholine-based inhibitors to understand their binding modes and guide further optimization. rsc.orgresearchgate.net

Expansion of Applications in Emerging Interdisciplinary Fields

While this compound is primarily recognized as a building block in medicinal chemistry, the inherent properties of the morpholine scaffold suggest potential applications in a variety of emerging interdisciplinary fields. e3s-conferences.orgjchemrev.comnih.gov

In materials science , morpholine derivatives are being explored for the creation of novel polymers and ionic liquids. e3s-conferences.org Morpholine-based ionic liquids, for example, exhibit interesting properties such as high thermal stability and conductivity, making them suitable for applications in electrochemical devices like supercapacitors and batteries. alfa-chemistry.comgoogle.com They have also shown promise as green solvents and catalysts in organic reactions and for applications such as the extractive desulfurization of fuels. alfa-chemistry.comresearchgate.netlidsen.com The chiral nature of this compound could be exploited to create chiral ionic liquids for use in asymmetric synthesis or as chiral selectors in separation science.

In the realm of chemical biology , the morpholine scaffold is considered a "privileged structure" due to its frequent appearance in bioactive compounds and its favorable pharmacokinetic properties. nih.govnih.govacs.org Derivatives of this compound could be developed as chemical probes to study biological processes or as scaffolds for the creation of new therapeutic agents targeting a wide range of diseases. researchgate.netnih.govnih.gov The versatility of the morpholine ring allows for its incorporation into diverse molecular architectures, enabling the exploration of new chemical space in the search for novel bioactivities. e3s-conferences.orgenamine.net

Furthermore, morpholine derivatives have found applications in agriculture as fungicides and in the manufacturing of optical brighteners and corrosion inhibitors. e3s-conferences.orgnih.govacs.orghuntsman.com Future research could explore the potential of this compound derivatives in these and other industrial applications, leveraging the unique properties conferred by its specific substitution pattern.

Q & A

Q. What are the common synthetic routes for (6-Methylmorpholin-2-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves chiral catalysts to ensure enantiomeric purity, as the compound’s stereochemistry is critical for biological activity. Key steps include:

- Reduction reactions with chiral catalysts (e.g., asymmetric hydrogenation) to establish stereocenters.

- Morpholine ring functionalization via nucleophilic substitution or ring-closing metathesis. Optimization focuses on solvent choice (e.g., tetrahydrofuran for stability), temperature control (20–60°C), and catalyst loading (1–5 mol%) to maximize yield (>80%) and enantiomeric excess (>95%) .

Q. What purification techniques are effective for isolating this compound?

- Chiral chromatography (e.g., using amylose- or cellulose-based columns) resolves enantiomers.

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity.

- Distillation under reduced pressure (50–100 mbar, 80–120°C) removes volatile byproducts. Analytical techniques like HPLC and NMR verify purity (>99%) .

Q. How does the methyl group on the morpholine ring influence the compound’s physicochemical properties?

Compared to halogenated analogs (e.g., fluoro or chloro derivatives), the methyl group:

- Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability.

- Reduces electronic effects , minimizing steric hindrance in reactions.

- Increases thermal stability (decomposition temperature >200°C vs. ~180°C for fluoro analogs) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Chiral auxiliaries : Temporarily fix stereocenters during key steps (e.g., Evans oxazolidinones).

- In situ monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess during reactions.

- Crystallization-induced dynamic resolution : Leverage reversible enantiomer interconversion in solution to favor the desired stereoisomer .

Q. What computational and experimental methods resolve contradictions in reported bioactivity data?

- Molecular docking studies : Compare binding affinities across protein targets (e.g., kinases, GPCRs) to identify structure-activity relationships (SAR).

- X-ray crystallography : Use SHELX-based refinement (SHELXL) to resolve atomic-level interactions, clarifying discrepancies in activity data .

- Meta-analysis : Statistically evaluate datasets to account for variability in assay conditions (e.g., pH, temperature) .

Q. How can this compound serve as a scaffold for asymmetric synthesis in drug development?

- Chiral building block : Its morpholine ring and alcohol group enable derivatization via:

- Mitsunobu reactions to form ethers.

- Oxidation to ketones for subsequent nucleophilic additions.

- Pharmacophore optimization : Modify substituents to enhance target selectivity (e.g., replacing methyl with cyclopropyl for rigidity) .

Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?

- Flow-cell designs : Implement thin electrolyte channels (<1 mm) with high flow rates (>0.5 mL/min) to limit diffusion.

- Membrane optimization : Use sulfonated polyether ether ketone (SPEEK) membranes to reduce methanol permeability by 40–60% compared to Nafion .

Methodological Considerations

- Data validation : Cross-reference NMR (¹H, ¹³C) and HRMS data with computational predictions (e.g., DFT calculations) to confirm structural assignments .

- Controlled experiments : Systematically vary reaction parameters (e.g., solvent polarity, catalyst type) to isolate variables affecting yield or enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.